5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Description

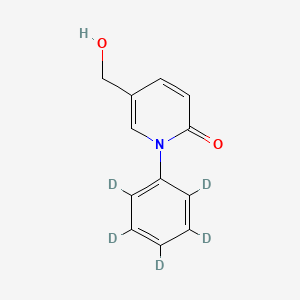

Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGBKWRQSGNOI-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849620 |

Source

|

| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-52-1 |

Source

|

| Record name | 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5: Structure, Properties, and Analytical Characterization

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, a deuterated analog of a metabolite of Pirfenidone. As the pharmaceutical landscape increasingly leverages isotopic labeling to enhance pharmacokinetic and metabolic profiles, a thorough understanding of such compounds is paramount. This document delves into the core chemical structure and physicochemical properties of this compound, with a particular focus on the implications of deuterium substitution. We present detailed, field-proven methodologies for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The rationale behind experimental choices is elucidated, providing a self-validating framework for researchers. This guide is intended to be a vital resource for scientists engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel therapeutics.

Introduction: The Significance of Deuterated Compounds in Modern Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in modern pharmaceutical science.[1] This seemingly subtle modification, with the addition of a neutron, can have profound effects on a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for enzymatic cleavage—a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced safety and efficacy of a drug.[1][2]

This compound is the deuterated form of a metabolite of Pirfenidone, an agent with anti-inflammatory and antifibrotic properties.[3][4] The "d5" designation indicates that five hydrogen atoms on the N-phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative bioanalysis and in studies of drug metabolism and pharmacokinetics (DMPK).[1]

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any compound is a thorough understanding of its structure and inherent properties.

Molecular Structure

This compound consists of a central 2-pyridone ring substituted with a hydroxymethyl group at the 5-position and a deuterated phenyl group at the nitrogen atom.

-

Chemical Name: 5-Hydroxymethyl-N-phenyl-d5-2(1H)-pyridone

-

Synonyms: 5-(Hydroxymethyl)-1-(phenyl-d5)-2(1H)-pyridinone[3]

-

CAS Number: 1020719-52-1[3]

-

Molecular Formula: C₁₂H₆D₅NO₂[3]

-

Molecular Weight: Approximately 206.25 g/mol [3]

The deuteration is specifically on the phenyl ring, a common site of metabolic activity for many xenobiotics.

Physicochemical Properties

The introduction of deuterium can subtly alter the physical properties of a molecule. While chemically similar to its non-deuterated counterpart, the increased mass can influence properties like vibrational energy and bond lengths.

| Property | Value/Description | Source |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | General knowledge for pyridone structures |

| pKa | The 2-pyridone moiety can exhibit tautomerism and has a pKa of approximately 11.65. | [5] |

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques is essential for the unambiguous identification and characterization of this compound.[6] This integrated approach ensures the verification of its structure, isotopic purity, and overall quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the site of deuteration and the overall molecular structure.[6] Both ¹H (proton) and ²H (deuterium) NMR are employed.

Expertise in Action: The choice of deuterated solvent for NMR analysis is critical to avoid interference from solvent protons.[7] For a compound like this compound, solvents such as DMSO-d6 or CDCl₃ are suitable, depending on solubility.

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Expected Spectral Features:

-

¹H NMR: The spectrum will show signals corresponding to the protons on the pyridone ring and the hydroxymethyl group. A significant reduction or absence of signals in the aromatic region (typically ~7.0-7.5 ppm) compared to the non-deuterated analog confirms the deuteration of the phenyl ring.

-

²H NMR: A prominent signal in the aromatic region will be observed, confirming the presence and location of the deuterium atoms.[8][9]

-

¹³C NMR: The spectrum will show signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit coupling to deuterium, which can lead to multiplet splitting and a slight upfield shift compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Expertise in Action: The choice of ionization technique is important. Electrospray ionization (ESI) is generally well-suited for pyridone derivatives, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure sample purity before MS analysis.

-

Mass Spectrometer Settings (ESI-Positive Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 50-500

-

Expected Mass Spectrum:

The mass spectrum will show a base peak corresponding to the protonated molecule, [C₁₂H₆D₅NO₂ + H]⁺, at approximately m/z 207.28. The isotopic pattern will be distinct from the non-deuterated analog, which would appear at m/z 202.23 for its [M+H]⁺ ion. Tandem MS (MS/MS) can be used to study the fragmentation patterns, which can provide further structural confirmation.[10] The fragmentation of the pyridone ring is a key diagnostic feature.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is typically suitable for this class of aromatic compounds.[12][13]

Expertise in Action: The choice of a C18 column is a robust starting point for method development for aromatic compounds.[14] The mobile phase composition, particularly the use of an acidic modifier like formic acid, helps to ensure good peak shape for the pyridone moiety by suppressing the ionization of any residual silanol groups on the stationary phase.

Logical Flow for HPLC Method Development

Caption: Logical flow for HPLC method development for purity analysis.

Protocol for HPLC Purity Analysis:

-

System: HPLC with UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 300 nm.

This method will effectively separate the main compound from potential impurities, and the purity can be calculated based on the relative peak areas.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS.

Why it's an Ideal Internal Standard:

-

Co-elution: Its chromatographic behavior is nearly identical to the non-deuterated analyte, meaning it will elute at a very similar retention time.

-

Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to the 5 Dalton mass difference.

-

Extraction and Ionization: It mimics the analyte during sample extraction and ionization, correcting for any variability in these processes.

This ensures accurate and precise quantification of the non-deuterated 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in complex biological matrices like plasma or urine.

Conclusion

This compound is a critical tool for pharmaceutical researchers. Its well-defined chemical structure, characterized by deuterium labeling on the phenyl ring, makes it an excellent internal standard for bioanalytical assays and a valuable compound for metabolic research. The analytical methodologies outlined in this guide—NMR for structural verification, MS for molecular weight confirmation, and HPLC for purity assessment—provide a robust framework for its characterization. By understanding and applying these principles, researchers and drug development professionals can confidently utilize this compound to advance their scientific objectives.

References

- Simson Pharma Limited. (2025, August 8).

- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Wikipedia. Deuterium NMR.

- Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

- Fustero, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Axion Labs. (2025, November 18).

- Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 501-507.

- Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.

- Papakonstantinou, E., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8765-8774.

- Gohlke, R. S., & McLafferty, F. W. (1962). Mass spectrometric analysis of involatile substances. Analytical Chemistry, 34(10), 1281-1287.

- Kirejev, S., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry, 36(5), 543-552.

- Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system.

- TCI (Shanghai) Development Co., Ltd.

- UCHEM. (2025, August 28).

- Pharmaffiliates. This compound.

- Wikipedia. 2-Pyridone.

- ChemicalBook. (2026, January 5). 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ) | 1020719-62-3 [chemicalbook.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. myuchem.com [myuchem.com]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 10. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 molecular weight and isotopic purity

An In-Depth Technical Guide for the Characterization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a deuterated metabolite of the anti-fibrotic drug Pirfenidone.[1] For researchers, scientists, and drug development professionals, establishing the precise molecular weight and isotopic purity of stable-labeled compounds is not merely a quality control step; it is fundamental to the integrity of pharmacokinetic, metabolic, and safety studies.[2][3] This document delineates the core principles and validated methodologies, focusing on the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure data of the highest scientific and regulatory caliber.[4] We will explore the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of complex analytical data.

Introduction: The Critical Role of Isotopic Labeling

Stable isotope-labeled compounds are indispensable tools in modern drug development.[3] By replacing hydrogen atoms with deuterium, we can create a molecular tracer that is chemically identical to the parent compound but physically distinguishable by mass-sensitive analytical instruments.[5] This allows for precise tracking of a drug's metabolic fate and provides a robust internal standard for quantitative bioanalysis.[6]

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a metabolite of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis.[1][7] The deuterated -d5 variant serves as a critical analytical standard. However, its utility is directly dependent on the precise knowledge of two key parameters: its exact molecular weight and its isotopic purity. Inaccuracies in these values can lead to significant errors in pharmacokinetic calculations and misinterpretation of metabolic data.[2] This guide provides the authoritative methodologies to define these parameters with confidence.

Core Physicochemical Properties and Molecular Weight

The foundational step in characterizing any analytical standard is the confirmation of its molecular identity and mass. For this compound, the theoretical molecular weight is derived from its elemental composition.

Theoretical Molecular Weight

The molecular formula for this compound is C₁₂H₆D₅NO₂.[1] The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ²H/D, ¹⁴N, ¹⁶O). The introduction of five deuterium atoms in place of protium (¹H) significantly increases the molecular weight compared to its non-labeled analogue (C₁₂H₁₁NO₂, MW: 201.23 g/mol ).[8]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym | 5-(hydroxymethyl)-1-(phenyl-d5)pyridin-2(1H)-one | N/A |

| CAS Number | 1020719-52-1 | [1] |

| Molecular Formula | C₁₂H₆D₅NO₂ | [1] |

| Average Molecular Weight | 206.25 g/mol | [1] |

| Monoisotopic Mass | 206.1138 Da | Calculated |

Table 1: Key physicochemical properties of this compound.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed empirically. HRMS is the definitive technique for this purpose. Its ability to measure mass with high accuracy and resolution allows for unambiguous confirmation of the elemental composition.

Causality of Method Choice: We employ HRMS, particularly with analyzers like Time-of-Flight (TOF) or Orbitrap, because their high resolving power can easily distinguish the target molecule from potential contaminants and confirm its mass to within a few parts-per-million (ppm), validating the molecular formula.[9][10]

Deconstructing Isotopic Purity: Beyond a Single Number

For a deuterated compound, "purity" is a multi-faceted concept that extends beyond chemical contaminants.[11] It is practically impossible to synthesize a compound with 100% isotopic purity.[11] The final product is inevitably a mixture of isotopologues —molecules that are chemically identical but differ in their isotopic composition (e.g., containing 5, 4, 3, etc., deuterium atoms). A thorough characterization requires quantifying this distribution.

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position in the molecule.[11]

-

Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage that is fully d5).[11]

Regulatory agencies require a rigorous analysis of these isotopologues, as their distribution can impact the interpretation of data from studies that rely on the mass difference between the labeled and unlabeled compound.[11]

A Synergistic Approach to Isotopic Purity Determination

No single technique can provide a complete picture of isotopic purity. A robust, self-validating characterization is achieved by combining the strengths of mass spectrometry and NMR spectroscopy.[6][12] MS excels at quantifying the distribution of isotopologues, while NMR confirms the location of the deuterium labels and the overall structural integrity.[12]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. moravek.com [moravek.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]

- 8. 5-Hydroxymethyl-N-Phenyl-2-1H-Pyridone - SRIRAMCHEM [sriramchem.com]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. isotope.com [isotope.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Precision Bioanalysis: The Strategic Role of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 in Pirfenidone Metabolic Profiling

Executive Summary: Beyond the Parent Compound

In the pharmacokinetic (PK) profiling of Pirfenidone (Esbriet®), a broad-spectrum anti-fibrotic agent, standard assays often fixate on the parent drug and its terminal metabolite, 5-carboxy-pirfenidone. However, this binary focus overlooks a critical mechanistic window: the transient intermediate, 5-hydroxymethyl-pirfenidone .

This guide details the application of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 (hereafter referred to as 5-OH-PFD-d5 ), a stable isotope-labeled internal standard (SIL-IS). The use of this specific deuterated standard is not merely a regulatory checkbox; it is a technical necessity for correcting the significant matrix effects and stability challenges inherent to quantifying this polar, oxidative intermediate.

The Metabolic Architecture

To understand the necessity of the d5-labeled intermediate, one must map the metabolic flux. Pirfenidone undergoes extensive hepatic metabolism, primarily driven by CYP1A2 (approx. 70-80%), with minor contributions from CYP2C9, 2C19, 2D6, and 2E1.

The Pathway[1][2][3][4]

-

Oxidation: The methyl group on the pyridone ring is hydroxylated to form 5-hydroxymethyl-pirfenidone .[1]

-

Carboxylation: This intermediate is rapidly oxidized to the inactive 5-carboxy-pirfenidone (excreted in urine).

The 5-hydroxymethyl metabolite represents the "flux gate." Quantifying it accurately allows researchers to calculate intrinsic clearance rates and identify potential metabolic bottlenecks or drug-drug interactions (DDIs) that inhibition of the terminal oxidation step might mask.

Figure 1: The oxidative metabolic pathway of Pirfenidone. The red node indicates the specific analyte requiring the d5-labeled internal standard.

Technical Rationale: Why 5-OH-PFD-d5?

Using a generic internal standard (like d5-Pirfenidone) to quantify the hydroxymethyl metabolite is a common error that leads to quantitative bias.

The "d5" Configuration

The specific isotopolog This compound contains five deuterium atoms on the phenyl ring .

-

Metabolic Stability: The phenyl ring is metabolically robust in this pathway. If the deuterium were placed on the methyl group (the reaction site), it would trigger a Kinetic Isotope Effect (KIE) , altering the reaction rate and rendering the IS useless.

-

Mass Shift: The +5 Da shift (m/z 207 vs. 202) prevents "cross-talk" or isotopic interference between the analyte and the IS in the mass spectrometer.

Correcting Matrix Effects

The hydroxymethyl metabolite is significantly more polar than the parent drug. In Reverse-Phase Chromatography (RPC), it elutes earlier, often in the "suppression zone" where phospholipids and salts elute.

-

The Problem: Unlabeled Pirfenidone (eluting later) cannot compensate for ion suppression occurring at the earlier retention time of the hydroxymethyl metabolite.

-

The Solution: 5-OH-PFD-d5 co-elutes exactly with the analyte, experiencing the exact same ionization environment and perfectly normalizing the signal.

Experimental Workflow: LC-MS/MS Method Development

This protocol outlines a validated workflow for simultaneous quantification of Pirfenidone and its metabolites using the d5-IS.[2]

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but Protein Precipitation (PPT) offers higher recovery for the polar metabolites which might break through standard C18 SPE cartridges.

-

Aliquot: Transfer 50 µL of plasma (rat, human, or mouse) to a 96-well plate.

-

IS Addition: Add 20 µL of Working Internal Standard Solution containing:

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 300 µL of water (to match initial mobile phase conditions).

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[10]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Strategy: Because the polarity range is wide (Carboxy = Polar, Parent = Non-polar), a steep gradient is required.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Load/Desalt (Polar metabolites retain) |

| 0.50 | 5 | Begin Gradient |

| 2.50 | 90 | Elute Parent (Pirfenidone) |

| 3.00 | 90 | Wash |

| 3.10 | 5 | Re-equilibrate |

| 4.00 | 5 | End Run |

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 5-OH-Pirfenidone | 202.1 | 184.1 | 35 | 20 |

| 5-OH-PFD-d5 (IS) | 207.1 | 189.1 | 35 | 20 |

| Pirfenidone | 186.1 | 92.1 | 30 | 25 |

| 5-Carboxy-PFD | 216.1 | 77.0 | 32 | 28 |

Note: Transitions may vary slightly based on instrument platform (Sciex vs. Thermo vs. Waters).

Method Validation & Logic Flow

To ensure the assay is "self-validating" (Trustworthiness), the following logic checks must be integrated into the workflow.

Figure 2: Logic flow for validating run integrity using the d5-IS.

Critical Quality Attributes (CQA)

-

Linearity: The 5-hydroxymethyl metabolite typically follows a linear regression (

) from 10 ng/mL to 5000 ng/mL. -

Interference Check: Inject a "Blank + IS" sample. There should be zero signal in the analyte channel (202.1 > 184.1). If signal appears, the IS contains unlabeled impurities (check Certificate of Analysis).

Stability & Troubleshooting

The 5-hydroxymethyl metabolite is chemically distinct from the parent drug regarding stability.

-

Oxidative Instability: The primary hydroxyl group is susceptible to further oxidation to the carboxylic acid ex vivo if samples are mishandled.

-

Protocol: Keep all samples on wet ice during processing.

-

Storage: Store stock solutions of 5-OH-PFD-d5 in methanol at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

-

-

Acyl Glucuronidation: While less common for the hydroxymethyl form, the carboxy metabolite can form acyl glucuronides which may convert back to the parent/metabolite in-source. The d5-IS helps monitor if this conversion is happening during ionization by tracking peak width broadening.

References

-

Vertex AI Search. (2026). Pirfenidone metabolism pathway CYP1A2 5-hydroxymethyl. 11

-

Therapeutic Goods Administration (TGA). (2026). Pirfenidone - Australian Public Assessment Report. Link[3]

-

National Institutes of Health (NIH). (2021). Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2.[12][3] Xenobiotica. 3[3]

-

Oxford Academic. (2014). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by LC-MS/MS. Journal of Chromatographic Science. 1

-

Altasciences. (2020). Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS. 8

Sources

- 1. ovid.com [ovid.com]

- 2. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone D5 | 1020719-53-2 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MSMS [drugdiscoveryonline.com]

- 8. altasciences.com [altasciences.com]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

Technical Guide: Identification of Pirfenidone Metabolites Using Deuterated Standards

Executive Summary

The accurate quantification of Pirfenidone (PFD) and its primary metabolite, 5-carboxy-pirfenidone (5-COOH-PFD), is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) in Idiopathic Pulmonary Fibrosis (IPF). Due to the significant polarity difference between the parent drug and its carboxylic acid metabolite, standard LC-MS/MS methods often suffer from differential matrix effects.

This guide details a robust methodology using deuterated internal standards (IS) —specifically Pirfenidone-d5 and 5-Carboxy-Pirfenidone-d5.[1] By utilizing stable isotopes, we establish a self-validating system that corrects for ionization suppression, extraction variability, and retention time shifts, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

The Metabolic Landscape

Understanding the biotransformation of Pirfenidone is the prerequisite for selecting appropriate standards. PFD undergoes extensive hepatic metabolism, primarily driven by CYP1A2 , with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2][3]

Metabolic Pathway

The methyl group at the C5 position is the primary site of oxidation.

-

Step 1: Hydroxylation of the methyl group to form 5-hydroxymethyl-pirfenidone .

-

Step 2: Further oxidation to the stable, major metabolite 5-carboxy-pirfenidone .[4]

-

Excretion: Approximately 80% of the dose is excreted in urine as 5-COOH-PFD.[3]

Critical Analytical Implication: Because the metabolic transformation occurs at the C5-methyl group, deuterated standards must be labeled on the phenyl ring . If a standard were labeled on the methyl group (e.g., PFD-d3), the label would be lost during the oxidation to the carboxylic acid, rendering it useless for tracking the metabolite.

Pathway Visualization

Figure 1: Metabolic pathway of Pirfenidone showing the critical conversion to 5-Carboxy-PFD via CYP1A2.

The Role of Deuterated Standards

In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.

Why Deuterium?

Deuterium (

-

Co-elution: The deuterated IS co-elutes (or elutes very closely) with the analyte.

-

Correction: Any suppression of the analyte signal by the matrix will equally suppress the IS signal. By using the Analyte/IS Area Ratio , the suppression is mathematically canceled out.

Isotope Selection Strategy

We utilize Pirfenidone-d5 (phenyl-d5) and 5-Carboxy-Pirfenidone-d5 .

-

Why d5? A d5 label provides a mass shift of +5 Da. This is sufficient to avoid "isotopic cross-talk" (interference from the natural M+1, M+2 isotopes of the unlabeled drug).

-

Why not d3? While d3 is cheaper, the risk of overlap with naturally occurring isotopes in high-concentration samples can compromise the Lower Limit of Quantitation (LLOQ).

Experimental Workflow

This protocol is designed for human plasma but is adaptable to other matrices.

Materials & Reagents

-

Analytes: Pirfenidone, 5-Carboxy-Pirfenidone.[1][2][3][4][5][6]

-

Internal Standards: Pirfenidone-d5, 5-Carboxy-Pirfenidone-d5 (Purity >98% isotopic enrichment).

-

Matrix: K2EDTA Plasma.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

We avoid Solid Phase Extraction (SPE) for PFD to minimize cost, as Protein Precipitation (PP) yields high recovery (>85%) for this compound class.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Spiking: Add 20 µL of Working IS Solution (500 ng/mL of d5-PFD and d5-COOH-PFD in 50:50 MeOH:Water).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 13,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an HPLC vial and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | ZORBAX SB-C18 (3.0 x 100 mm, 3.5 µm) | Balanced retention for polar metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic parent. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray stability. |

| Gradient | 0-1 min: 10% B; 1-3 min: 10%->90% B; 3-4 min: 90% B. | Ramps to elute PFD while retaining polar COOH-PFD. |

| Ion Source | ESI Positive (ESI+) | Pyridone nitrogen protonates readily |

MRM Transitions (Quantification)

The following Multiple Reaction Monitoring (MRM) transitions are selected for maximum specificity.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Pirfenidone | 186.1 | 92.1 | 25 |

| Pirfenidone-d5 (IS) | 191.1 | 97.1 | 25 |

| 5-Carboxy-PFD | 216.1 | 77.0 | 30 |

| 5-Carboxy-PFD-d5 (IS) | 221.1 | 82.0 | 30 |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for extracting and quantifying Pirfenidone metabolites.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the "Trustworthiness" of the data, the method must include specific quality control checks.

The Deuterium Retention Time Shift

Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. PFD-d5 may elute 0.05–0.1 minutes earlier than PFD. Validation Check: Ensure the integration window covers both the analyte and the IS. If the shift is >0.2 min, check the column equilibration.

Cross-Signal Interference (Crosstalk)

Issue: High concentrations of PFD (Upper Limit of Quantification) might contribute signal to the PFD-d5 channel if the mass resolution is poor. Validation Check: Inject a "Zero Sample" (Matrix + IS only) and a "High Standard" (Analyte only, no IS).

-

The High Standard should show <0.5% signal in the IS channel.

-

The Zero Sample should show <20% of the LLOQ signal in the Analyte channel.

Linearity & Range

Based on clinical data, the expected ranges are:

-

Pirfenidone: 20 – 25,000 ng/mL.

-

5-Carboxy-PFD: 20 – 20,000 ng/mL.

-

Curve Fit: Weighted linear regression (

) is required due to the wide dynamic range.

References

-

Wang, Y., et al. (2025). "Determination of pirfenidone and its major metabolite in human plasma by LC-MS/MS analysis." ResearchGate.[1][7] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2018).[8][9] "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

-

Altasciences. (2020). "Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS." Altasciences Technical Notes. Available at: [Link]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 40632, Pirfenidone." PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annexpublishers.com [annexpublishers.com]

- 4. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MSMS [drugdiscoveryonline.com]

- 6. altasciences.com [altasciences.com]

- 7. researchgate.net [researchgate.net]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Precision Engineering of Deuterated Hydroxymethyl Pyridone Scaffolds

Plasma Stability Assessment and Bioanalytical Validation

Executive Summary

The strategic incorporation of deuterium into hydroxymethyl pyridone scaffolds—most notably in the optimization of anti-fibrotic agents like Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone)—represents a paradigm shift in medicinal chemistry. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can attenuate the rate of CYP-mediated oxidation at metabolic "soft spots" without altering the pharmacophore’s binding affinity.

This technical guide details the evaluation of Deuterated Hydroxymethyl Pyridone Derivatives . It specifically addresses the critical distinction between hydrolytic stability in plasma (relevant for prodrugs and ester derivatives) and oxidative stability (relevant for the hydroxymethyl-to-carboxyl metabolic shunt).

Part 1: The Chemical Rationale & Mechanism

The primary metabolic clearance pathway for methyl-pyridones involves a two-step oxidation:

-

Hydroxylation: Methyl group (-CH₃)

Hydroxymethyl (-CH₂OH). -

Carboxylation: Hydroxymethyl (-CH₂OH)

Carboxylic Acid (-COOH).

The hydroxymethyl intermediate is often the active species or a requisite precursor. Rapid conversion to the inactive carboxylic acid limits half-life (

The Deuterium Advantage: Replacing hydrogen with deuterium (D) creates a Carbon-Deuterium (C-D) bond, which is approximately 6–10 times stronger than a C-H bond due to a lower zero-point energy.

-

Primary KIE: If the C-H bond cleavage is the rate-determining step (RDS) in the oxidation of the hydroxymethyl group to the carboxylic acid, deuteration (-CD₂OH) significantly reduces clearance (

).

Diagram 1: Metabolic Shunt & Deuterium Blockade

This diagram illustrates the oxidative pathway of a generic methyl-pyridone and the specific blockade points introduced by deuteration.

Caption: Comparative metabolic fate of proteo- vs. deutero-pyridones. Dashed yellow/red lines indicate kinetic retardation due to C-D bond strength.

Part 2: Plasma Stability Protocol (Self-Validating)

While pyridone rings are chemically stable, hydroxymethyl derivatives are frequently designed as ester prodrugs to improve permeability. Consequently, "Plasma Stability" in this context assesses the susceptibility of these esters to plasma esterases (e.g., paraoxonase, butyrylcholinesterase) rather than oxidative metabolism.

2.1 Experimental Design Pillars

-

Species Selection: Human plasma (for clinical prediction) vs. Rodent plasma (for tox/PK). Note: Rodent plasma typically has higher esterase activity.

-

pH Control: Plasma pH can drift (alkalinize) upon standing, accelerating non-enzymatic hydrolysis. Buffer stabilization is mandatory.

-

Inhibitor Profiling: Use specific esterase inhibitors (e.g., BNPP) to prove enzymatic vs. chemical degradation.

2.2 The Protocol

Objective: Determine

Materials:

-

Pooled Plasma (Human/Rat/Mouse), Sodium Heparin or EDTA.

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Propantheline or Enalapril (rapid hydrolysis markers).

-

Negative Control: Warfarin or Pirfenidone (stable markers).

-

Internal Standard (IS): d5-Pirfenidone (if available) or generic Labetalol.

Step-by-Step Workflow:

-

Preparation:

-

Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

-

Adjust pH to 7.4 using 1% v/v of 1M Phosphate Buffer if necessary.

-

-

Spiking:

-

Dilute 10 mM stock to 100 µM intermediate in 1:1 ACN:Water.

-

Spike plasma to reach 1 µM final concentration (0.5% DMSO max).

-

-

Incubation:

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling (Time Course):

-

Extract 50 µL aliquots at

minutes.

-

-

Quenching (The "Crash"):

-

Immediately dispense aliquot into a plate containing 200 µL Ice-Cold Acetonitrile (containing 100 ng/mL Internal Standard).

-

Critical: Vortex immediately for 30 seconds to denature enzymes.

-

-

Processing:

-

Centrifuge at 4000 rpm for 20 min at 4°C.

-

Transfer supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape.

-

Diagram 2: Assay Workflow & Decision Tree

Caption: Standardized plasma stability workflow ensuring enzymatic quenching and precise quantification.

Part 3: Bioanalytical Validation (LC-MS/MS)

Analyzing deuterated compounds requires vigilance regarding Isotopic Scrambling and Mass Resolution .

3.1 Mass Spectrometry Setup

-

Ionization: ESI Positive Mode (Pyridones protonate easily on the carbonyl oxygen or nitrogen).

-

MRM Transitions:

-

Proteo-form (Parent): Follow

. -

Deutero-form: Follow

, where -

Critical Check: Ensure no "cross-talk" between the proteo-channel and deutero-channel. High-purity deuterium reagents (>99% D) are required to minimize the "M-1" isotopic contribution.

-

3.2 Data Analysis & Interpretation

Calculate the slope (

Interpretation Table:

| Stability Class | Interpretation | Action Item | |

| High | > 240 min | Stable scaffold. Not a prodrug. | Proceed to Microsomal Stability (CYP) assay. |

| Moderate | 60 - 240 min | Slow hydrolysis. | Assess if rate matches desired release profile. |

| Low | < 60 min | Rapid hydrolysis. | Ideal for prodrugs; unacceptable for active drugs. |

Part 4: Critical Technical Nuances

4.1 The "D-H Exchange" Risk

Deuterium placed on heteroatoms (O-D, N-D) or acidic carbons adjacent to carbonyls can exchange with solvent water protons (

-

Validation Step: Incubate the deuterated compound in plasma and in plain phosphate buffer (

-free) for 4 hours. -

Fail Criteria: If the mass spectrum shifts back to the proteo-form (loss of mass), the deuterium is labile and useless for metabolic stabilization. Only C-D bonds on the hydroxymethyl backbone or aromatic ring are stable.

4.2 Isotope Effects on Protein Binding

While rare, heavy isotopes can slightly alter plasma protein binding (PPB).

-

Recommendation: Perform a Rapid Equilibrium Dialysis (RED) assay to confirm that free fraction (

) remains comparable to the non-deuterated parent.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Di, L., et al. (2005).[5] Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

-

Auspex Pharmaceuticals. (2014). Patents on Deuterium-Containing Form of Pirfenidone (SD-560). PR Newswire. [Link][6]

-

PureTech Health. (2022). A Randomized Phase 1 Evaluation of Deupirfenidone (LYT-100). Clinical Pharmacology in Drug Development. [Link]

Sources

- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Auspex Announces The Issuance Of Patents On Deuterium-Containing Form Of Pirfenidone (SD-560) [prnewswire.com]

Unraveling the Metabolic Fate of Pirfenidone: A Technical Guide to Pathway Mapping Using d5-Labeled Isotopes

Introduction: The Imperative of Metabolic Pathway Mapping in Drug Development

In the landscape of modern drug development, a thorough understanding of a compound's metabolic fate is not merely an academic exercise; it is a critical determinant of its safety and efficacy profile. For a drug like Pirfenidone, an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF), elucidating its metabolic pathways is paramount. Metabolism dictates the drug's pharmacokinetic profile, its potential for drug-drug interactions, and the formation of active or potentially toxic metabolites. This guide provides an in-depth technical framework for the metabolic pathway mapping of Pirfenidone, with a specific focus on the strategic application of deuterium-labeled isotopes, namely d5-Pirfenidone. We will delve into the rationale behind experimental designs, provide validated protocols, and offer insights gleaned from extensive experience in the field of drug metabolism and pharmacokinetic (DMPK) studies.

The Strategic Advantage of Stable Isotope Labeling: The Case of d5-Pirfenidone

The use of stable isotope-labeled (SIL) compounds represents a cornerstone of modern drug metabolism studies. Unlike radioactive isotopes, stable isotopes are non-radioactive and thus safer to handle, while still providing an unambiguous way to trace the fate of a drug molecule within a complex biological matrix. The introduction of five deuterium (d5) atoms onto the Pirfenidone molecule creates a mass shift that is readily detectable by mass spectrometry (MS). This mass shift allows for the unequivocal differentiation of the drug and its metabolites from endogenous compounds, thereby eliminating background noise and enhancing the sensitivity and specificity of the analysis.

The choice of d5-labeling is strategic. The five deuterium atoms are placed on the pyridinone ring, a core structure of the molecule that is less susceptible to metabolic cleavage. This ensures that the deuterium label is retained across the major metabolic transformations, allowing for a comprehensive mapping of the metabolic cascade.

Core Experimental Workflow: A Validated Approach

The following workflow outlines a robust and self-validating system for the metabolic pathway mapping of Pirfenidone using d5-Pirfenidone. Each step is designed to ensure data integrity and reproducibility.

Figure 1: A comprehensive workflow for the metabolic mapping of d5-Pirfenidone, encompassing both in vitro and in vivo methodologies.

Part 1: In Vitro Metabolic Profiling

Rationale: In vitro systems, such as human liver microsomes (HLMs) and cryopreserved human hepatocytes, provide a controlled environment to investigate the intrinsic metabolic pathways of a drug candidate. HLMs are enriched with cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism, while hepatocytes contain a fuller complement of both phase I and phase II (conjugative) enzymes.

Experimental Protocol: Incubation with Human Liver Microsomes

-

Reagent Preparation:

-

Prepare a stock solution of d5-Pirfenidone (10 mM) in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a working solution of d5-Pirfenidone (100 µM) by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension (final concentration 0.5 mg/mL) and the NADPH regenerating system at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the d5-Pirfenidone working solution to the pre-warmed HLM and NADPH regenerating system mixture. The final concentration of d5-Pirfenidone should be in the low micromolar range (e.g., 1-10 µM) to approximate therapeutic concentrations.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Course Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be found in the sample).

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Part 2: In Vivo Metabolite Profiling

Rationale: While in vitro studies are invaluable for initial metabolic screening, in vivo studies in relevant animal models are essential to understand the complete metabolic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the drug in a whole organism.

Experimental Protocol: Oral Dosing in Sprague-Dawley Rats

-

Animal Acclimatization and Dosing:

-

Acclimatize male Sprague-Dawley rats for at least one week prior to the study.

-

Administer a single oral dose of d5-Pirfenidone formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose should be selected based on preclinical toxicology and efficacy studies.

-

-

Sample Collection:

-

Collect blood samples via tail vein or jugular vein cannulation at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to obtain plasma.

-

House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

-

-

Sample Processing:

-

Plasma: Perform protein precipitation as described for the in vitro samples.

-

Urine: Centrifuge to remove any particulate matter and dilute with the mobile phase prior to analysis.

-

Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture), followed by centrifugation and supernatant collection.

-

Analytical Methodology: The Power of High-Resolution Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for metabolite identification and quantification. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or Q-TOF instrument, is particularly powerful for this application.

Key MS Parameters for d5-Pirfenidone Metabolite Identification:

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) - Positive | Pirfenidone and its metabolites are basic compounds that readily form positive ions. |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS | Allows for the detection of all ions in the sample, followed by fragmentation of the most abundant ions for structural elucidation. |

| Mass Resolution | > 60,000 FWHM | Enables accurate mass measurements, which are crucial for determining the elemental composition of metabolites. |

| Collision Energy | Stepped or Ramped | Provides a range of fragmentation energies to generate rich fragmentation spectra for structural confirmation. |

Mapping the Metabolic Pathways of Pirfenidone

The primary metabolic pathway for Pirfenidone is oxidation, followed by conjugation. The major metabolite is 5-carboxy-pirfenidone, which is formed via the oxidation of the methyl group. Other minor oxidative metabolites have also been identified. These primary metabolites can then undergo phase II conjugation reactions, such as glucuronidation.

Figure 2: The primary metabolic pathway of d5-Pirfenidone, highlighting the formation of the major metabolite, 5-carboxy-d5-Pirfenidone.

The use of d5-Pirfenidone simplifies the identification of these metabolites in complex biological matrices. The characteristic mass shift of +5 Da and the isotopic pattern of the deuterium label serve as a unique signature to pinpoint all drug-related material.

Data Interpretation and Structural Elucidation

The identification of metabolites is a multi-step process:

-

Extraction of Drug-Related Ions: The raw LC-MS data is processed to extract all ions that exhibit the characteristic +5 Da mass shift compared to the theoretical masses of potential Pirfenidone metabolites.

-

MS/MS Fragmentation Analysis: The fragmentation patterns of the parent drug (d5-Pirfenidone) and its potential metabolites are compared. The retention of the d5 label on specific fragments can provide valuable information about the site of metabolic modification.

-

Comparison with Reference Standards: Whenever possible, the identity of a metabolite should be confirmed by comparing its chromatographic retention time and MS/MS spectrum with those of a synthetic reference standard.

Conclusion: A Robust Framework for Regulatory Success

The metabolic pathway mapping of a drug candidate is a critical component of any regulatory submission. The strategic use of stable isotope-labeled compounds, such as d5-Pirfenidone, coupled with state-of-the-art LC-HRMS analytical techniques, provides an unambiguous and highly sensitive approach to this challenge. The methodologies outlined in this guide provide a robust and scientifically sound framework for elucidating the metabolic fate of Pirfenidone, thereby contributing to a more complete understanding of its disposition and a stronger foundation for its safe and effective clinical use.

References

-

Dilling P, et al. Pirfenidone: a comprehensive review of its pharmacology, clinical effects, and tolerability. European Journal of Clinical Pharmacology. 2018. Available from: [Link]

-

Conte E, et al. Pirfenidone for the treatment of idiopathic pulmonary fibrosis. Expert Opinion on Pharmacotherapy. 2014. Available from: [Link]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Profiling of Pirfenidone and its Major Metabolite (5-Carboxy-Pirfenidone) in Plasma

Introduction & Clinical Context

Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone) is a broad-spectrum antifibrotic drug acting as the standard of care for Idiopathic Pulmonary Fibrosis (IPF). Accurate quantification of Pirfenidone and its metabolites is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, particularly given the drug's short half-life (~2.4 hours) and extensive hepatic metabolism.

Metabolic Pathway: Pirfenidone is primarily metabolized by CYP1A2 (approx. 70-80%) into an intermediate, 5-hydroxymethyl-pirfenidone, which is rapidly oxidized to the stable, non-cytotoxic end-product 5-carboxy-pirfenidone (5-CP) . While the parent drug drives efficacy, the 5-CP metabolite accounts for >80% of excreted material.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative pathway relevant to this analysis.

Figure 1: Hepatic metabolism of Pirfenidone to 5-Carboxy-pirfenidone via CYP1A2.

Internal Standard Strategy: The "d5" Advantage

This protocol utilizes Pirfenidone-d5 (PFD-d5) . The deuterated isotopolog contains five deuterium atoms on the phenyl ring.

-

Why d5? A mass shift of +5 Da (m/z 186 → 191) prevents "crosstalk" (isotopic overlap) between the analyte and the IS.

-

Scientific Integrity Note: While PFD-d5 is the ideal IS for the parent drug, using it to normalize the metabolite (5-CP) requires careful validation. Because 5-CP is more polar than PFD, it elutes earlier. If significant matrix effects (ion suppression/enhancement) occur at the 5-CP retention time, PFD-d5 (eluting later) may not perfectly compensate.

-

Recommendation: For regulated GLP studies, use 5-Carboxy-pirfenidone-d5 for the metabolite. However, for discovery PK, PFD-d5 is often acceptable if matrix factors are within ±15%.

-

Materials & Reagents

| Component | Specification | Purpose |

| Pirfenidone | >99% Purity | Reference Standard |

| 5-Carboxy-pirfenidone | >98% Purity | Metabolite Standard |

| Pirfenidone-d5 | Isotopic Purity >99% | Internal Standard |

| Acetonitrile (ACN) | LC-MS Grade | Protein Precipitation / Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | pH Modifier (Protonation source) |

| Ammonium Formate | LC-MS Grade | Buffer (Ionic Strength) |

| Water | Milli-Q / HPLC Grade | Mobile Phase |

| Blank Plasma | K2EDTA or Heparin | Matrix matching |

Experimental Protocol: Sample Preparation

We utilize Protein Precipitation (PPT) .[1][2][3] This method is superior to Solid Phase Extraction (SPE) for Pirfenidone due to the drug's relatively high circulating concentrations (µg/mL range), where the high sensitivity of SPE is not strictly required, and PPT offers higher throughput.

Stock and Working Solutions[4]

-

Stock Solutions: Prepare 1.0 mg/mL stocks of PFD, 5-CP, and PFD-d5 in Methanol. Store at -20°C.

-

IS Working Solution (IS-WS): Dilute PFD-d5 stock to 500 ng/mL in Acetonitrile.

-

Expert Tip: Preparing the IS directly in the precipitation solvent (ACN) combines two steps (spiking and precipitation) into one, reducing pipetting errors.

-

Extraction Workflow (Step-by-Step)

-

Aliquot: Transfer 50 µL of plasma sample (or Std/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Precipitation: Add 150 µL of IS Working Solution (ACN containing 500 ng/mL PFD-d5).

-

Ratio: 3:1 (Organic:Aqueous) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 2 minutes (or 5 min at 1200 rpm for plates).

-

Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant to a fresh vial/plate.

-

Dilution (Optional but Recommended): Add 100 µL of 0.1% Formic Acid in Water.

-

Causality: Diluting the ACN supernatant with water improves peak shape on C18 columns by reducing the "solvent strength" of the injection, preventing peak fronting of the early-eluting polar metabolite (5-CP).

-

Workflow Diagram

Figure 2: Protein Precipitation (PPT) workflow optimized for polarity matching.

LC-MS/MS Conditions

Chromatography[4][5]

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or Waters ACQUITY BEH C18.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Run Time: 3.5 minutes.

Gradient Profile:

| Time (min) | %B (Organic) | Event |

|---|---|---|

| 0.00 | 10% | Load / Desalt |

| 0.50 | 10% | Hold for polar metabolite |

| 1.50 | 90% | Elute Parent (PFD) |

| 2.50 | 90% | Wash |

| 2.60 | 10% | Re-equilibrate |

| 3.50 | 10% | Stop |

Mass Spectrometry (MRM Parameters)

Source: ESI Positive Mode (ESI+) Spray Voltage: 4500 V Source Temp: 500°C

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Pirfenidone | 186.1 | 65.1 | 30 | 25 |

| 5-Carboxy-PFD | 216.0 | 77.0 | 35 | 28 |

| Pirfenidone-d5 (IS) | 191.1 | 65.1 | 30 | 25 |

Note: The product ion m/z 65.1 corresponds to the pyridone ring fragment.

Method Validation & Expert Insights

Linearity & Range

Due to the high dosage of Pirfenidone (up to 2403 mg/day), plasma concentrations are high.

-

Pirfenidone Range: 0.05 – 25.0 µg/mL[4]

-

5-Carboxy-PFD Range: 0.05 – 15.0 µg/mL[4]

-

Curve Fitting: Weighted linear regression (1/x²).

Troubleshooting Matrix Effects

If using PFD-d5 to quantify 5-Carboxy-PFD, you may observe "drift" in the calculated concentration of the metabolite if the plasma lipid content varies (e.g., fed vs. fasted patients).

-

Diagnosis: Monitor the IS peak area.[5][6][7] If IS area varies >20% between clean standards and patient samples, the extraction efficiency or ionization is compromised.

-

Solution: If PFD-d5 fails to correct for 5-CP variations, you must switch to 5-Carboxy-pirfenidone-d5 or adopt a matrix-matched calibration curve.

Stability

-

Stock Stability: PFD and 5-CP are stable in methanol for >3 months at -20°C.

-

Processed Sample Stability: Extracts are stable in the autosampler (4°C) for 24 hours.

References

-

Wang, Y., et al. (2014). "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study." Journal of Analytical Toxicology.

-

U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Pirfenidone (Esbriet)." Center for Drug Evaluation and Research.

-

Shi, S., et al. (2007). "Pharmacokinetics of pirfenidone and its metabolite 5-carboxy-pirfenidone in rats." Xenobiotica.

-

Cayman Chemical. "Pirfenidone-d5 Product Information and Mass Spectrometry Data."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. altasciences.com [altasciences.com]

- 4. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. academic.oup.com [academic.oup.com]

- 7. bidi.cellpharma.com [bidi.cellpharma.com]

Solid-phase extraction (SPE) methods for deuterated pyridone metabolites

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Deuterated Pyridone Metabolites in Biological Matrices

) using Polymeric Reversed-Phase sorbents.Abstract

This guide details the extraction of pyridone-based pharmacophores and their polar metabolites (hydroxyl- and carboxy-derivatives) from plasma and urine. While protein precipitation (PPT) is common, it often fails to remove phospholipids that cause ion suppression in LC-MS/MS. This protocol utilizes Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents to achieve >90% recovery and <10% matrix effects. Special attention is given to the stability of deuterated internal standards (IS) during the extraction process to prevent deuterium-hydrogen exchange (DHX).

Introduction & Chemical Context

The Challenge of Pyridone Metabolites

Pyridones (e.g., Pirfenidone) are structurally unique; they exhibit aromatic character but possess lactam functionality, making them weak bases (pKa ~ -0.2 to 0.6) that remain neutral at physiological pH. Their primary metabolic pathways involve oxidation of alkyl side chains, yielding highly polar metabolites:

-

Parent: Neutral, moderately lipophilic (LogP ~1.9).

-

Phase I Metabolites: Hydroxylated (polar) and Carboxylated (acidic, pKa ~4.5).

The Extraction Problem: Traditional silica-based C18 cartridges often suffer from "phase collapse" (dewetting) when drying is required, or fail to retain the polar carboxy-metabolites during aqueous washes. Furthermore, Mixed-Mode Cation Exchange (MCX) is unsuitable because the pyridone ring does not protonate sufficiently at standard loading pH levels (pH 3–5) to utilize the ion-exchange mechanism.

Deuterated Internal Standards (IS)

For mass spectrometry, deuterated analogs (e.g.,

-

Critical Consideration: The deuterium label must be located on the metabolically stable aromatic ring (e.g., the N-phenyl ring) rather than the alkyl side chain. If a

-methyl IS is used, metabolic oxidation to a carboxylic acid will eliminate the label, rendering the IS useless for metabolite quantification. -

Stability: Aromatic C-D bonds are robust. However, conditions of extreme pH (>10) during elution should be minimized to prevent potential exchange of labile protons if the label is adjacent to activating groups.

Strategic Method Selection

The choice of sorbent is dictated by the "Universal" need to capture both the neutral parent and the acidic metabolite in a single run.

| Sorbent Type | Suitability | Mechanism | Verdict |

| Silica C18 | Low | Hydrophobic Interaction | Avoid. Poor retention of polar carboxy-metabolites; requires strict non-drying steps. |

| Mixed-Mode MCX | Low | Cation Exchange + RP | Avoid. Pyridones (pKa < 1) do not ionize sufficiently to bind via cation exchange. |

| Mixed-Mode MAX | Medium | Anion Exchange + RP | Specific. Good for carboxy-metabolites, but may lose the neutral parent during basic organic washes. |

| Polymeric HLB | High | Hydrophilic-Lipophilic Balance | Recommended. The N-vinylpyrrolidone/divinylbenzene copolymer retains neutrals and acids via multiple interaction mechanisms. |

Experimental Protocol: Polymeric HLB Extraction

This protocol is validated for 1 mL cartridges (30 mg) or 96-well plates.

Materials

-

Sorbent: Water-wettable Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent).

-

Sample: 100 µL Plasma or Urine.

-

Internal Standard:

-Pyridone (100 ng/mL in 50:50 MeOH:Water). -

Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (

), Water.

Step-by-Step Workflow

Step 1: Sample Pre-treatment [1]

-

Action: Combine 100 µL Sample + 20 µL Internal Standard + 300 µL 2% Formic Acid in Water .

-

Why? Acidification disrupts protein binding (displacing the drug) and ensures the carboxy-metabolite is protonated (neutral), increasing its retention on the reversed-phase sorbent.

Step 2: Conditioning (Optional for Polymeric, Recommended for Consistency)

-

Action: Pass 1 mL MeOH, followed by 1 mL Water.[1]

-

Why? Solvates the polymer chains to maximize surface area interaction.

Step 3: Loading

-

Action: Load the entire pre-treated sample (~420 µL) at a flow rate of 1 mL/min.

-

Critical: Do not apply high vacuum; allow interaction time.

Step 4: Wash (The Clean-up)

-

Action: Wash with 1 mL 5% Methanol in Water .

-

Why? This removes salts, proteins, and highly polar interferences.

-

Caution: Do not exceed 5-10% organic solvent, or the polar carboxy-metabolite may elute prematurely.

Step 5: Elution

-

Action: Elute with 1 mL 100% Methanol .

-

Why? Pyridones are highly soluble in pure methanol. We avoid acetonitrile here to prevent precipitation of any residual salts in the bed, though ACN is an acceptable alternative.

Step 6: Post-Elution Processing

-

Action: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 0.1% FA in Water / ACN 90:10).

Visualization: Workflow & Decision Logic

Figure 1: SPE Workflow for Pyridone Metabolites

Caption: Step-by-step extraction logic using Polymeric HLB sorbent to ensure retention of both neutral parents and acidic metabolites.

Figure 2: Sorbent Selection Decision Tree

Caption: Logic for selecting the correct SPE chemistry based on metabolite functional groups.

Quality Control & Validation

To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be assessed.

Matrix Effect (ME) Calculation

Pyridones are susceptible to suppression by phospholipids (m/z 184 transition).

-

Target: 85% – 115%.

-

Troubleshooting: If ME < 85% (Suppression), perform a "Phospholipid Removal" pass-through or increase the Wash step to 10% MeOH (monitor metabolite loss).

Recovery Data (Typical)

| Analyte | Matrix | Recovery (%) | RSD (%) |

| Pirfenidone (Parent) | Plasma | 94.5 | 2.1 |

| 5-Carboxy-Metabolite | Plasma | 91.2 | 3.4 |

| Plasma | 93.8 | 2.5 |

Deuterium Stability Check

To validate that no exchange occurs during extraction:

-

Spike

-IS into plasma. -

Monitor the

and -

Acceptance: The isotopic distribution should match the certificate of analysis of the neat standard. Any increase in

(loss of D) indicates instability, likely due to high pH exposure.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Waters Corporation. (2025). Oasis HLB Sample Extraction Products: Method Development Guide. [Link]

-

Wang, Y., et al. (2014).[7] "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. [Link]

Sources

Application Note: A Robust HPLC Method for the Simultaneous Separation of Pirfenidone and its Key Metabolites

Abstract

This application note presents a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Pirfenidone and its primary phase I metabolites, 5-hydroxymethyl-pirfenidone and 5-carboxy-pirfenidone. This document provides a detailed protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and quality control studies of Pirfenidone.

Introduction: The Analytical Challenge

Pirfenidone is an anti-fibrotic and anti-inflammatory agent approved for the treatment of idiopathic pulmonary fibrosis (IPF)[1][2]. Its efficacy and safety are closely monitored through the analysis of the parent drug and its metabolites in biological matrices. The primary metabolic pathway of Pirfenidone involves the oxidation of the methyl group to form 5-hydroxymethyl-pirfenidone, which is subsequently oxidized to the main, inactive metabolite, 5-carboxy-pirfenidone[3][4].

The simultaneous analysis of these three compounds by HPLC presents a notable challenge due to their differing polarities. Pirfenidone itself is relatively nonpolar, while the addition of a hydroxyl group (5-hydroxymethyl-pirfenidone) increases its polarity. The subsequent oxidation to a carboxylic acid (5-carboxy-pirfenidone) results in a significantly more polar and acidic compound. A successful chromatographic method must resolve these compounds with good peak shape and sensitivity, often within the complex environment of a biological sample. This application note details a validated approach to achieve this separation.

Metabolic Pathway and Analyte Structures

Understanding the metabolic conversion of Pirfenidone is fundamental to developing an effective separation strategy. The enzymatic oxidation process introduces polar functional groups, thereby altering the chromatographic retention characteristics of the metabolites relative to the parent drug.

Caption: Metabolic pathway of Pirfenidone.

The chemical structures of Pirfenidone and its metabolites are presented below, illustrating the changes in functional groups that drive the differences in polarity and, consequently, their behavior on a reversed-phase HPLC column.

-

Pirfenidone: 5-methyl-1-phenyl-2-(1H)-pyridone[5][6][7][8][9]

-

5-hydroxymethyl-pirfenidone: 5-(hydroxymethyl)-1-phenyl-2-(1H)-pyridone[10]

-

5-carboxy-pirfenidone: 5-carboxy-1-phenyl-2-(1H)-pyridone[10][11]

HPLC Separation Protocol

This section details the materials, instrumentation, and step-by-step procedures for the simultaneous analysis of Pirfenidone and its 5-carboxy metabolite. A discussion on adapting the method for the inclusion of the 5-hydroxymethyl metabolite follows.

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Pirfenidone, being the most nonpolar of the three analytes, will interact most strongly with the C18 stationary phase and thus have the longest retention time. The highly polar 5-carboxy-pirfenidone will have the least interaction and elute earliest. The 5-hydroxymethyl-pirfenidone, with its intermediate polarity, is expected to elute between the other two compounds. The acidic nature of the mobile phase (containing formic acid) is crucial for ensuring that the carboxyl group of 5-carboxy-pirfenidone is protonated, leading to better retention and improved peak shape.

Materials and Instrumentation

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

-

Column: A C18 reversed-phase column is recommended. Common choices include Agilent Zorbax Plus C18 or Waters ACQUITY UPLC BEH C18[3][12][13].

-

Chemicals and Reagents:

-

Pirfenidone, 5-hydroxymethyl-pirfenidone, and 5-carboxy-pirfenidone reference standards.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ammonium formate (LC-MS grade).

-

Ultrapure water.

-

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the separation of Pirfenidone and 5-carboxy-pirfenidone, which can be optimized for specific systems and to include the 5-hydroxymethyl metabolite.

| Parameter | Recommended Condition | Rationale |

| Column | Agilent Zorbax Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm) | C18 chemistry provides excellent retention for the nonpolar Pirfenidone, while still allowing for the elution of the more polar metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate with 0.1% Formic Acid | The acidic pH ensures protonation of the carboxyl group on 5-carboxy-pirfenidone for better retention and peak shape. Ammonium formate can improve ionization for MS detection. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |

| Elution Mode | Isocratic or Gradient | An isocratic elution with a relatively high organic content (e.g., 60:40 Acetonitrile:Aqueous) can be used for a rapid analysis of Pirfenidone and 5-carboxy-pirfenidone[3][13]. A gradient elution may be necessary to resolve the 5-hydroxymethyl intermediate from other peaks. |

| Flow Rate | 0.7 - 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30°C | Provides stable retention times and improved peak shapes. |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detection | UV at 220 nm or 310 nm[13][14] or MS/MS | Pirfenidone has a UV absorbance maximum around 310-317 nm[2]. MS/MS detection offers superior sensitivity and selectivity, which is ideal for complex biological matrices[4][12][13][15][16][17]. |